molecular formula C15H18Cl2N6O3 B1585702 Carbonic acid;2-(4-chlorophenyl)guanidine CAS No. 61705-88-2

Carbonic acid;2-(4-chlorophenyl)guanidine

Cat. No. B1585702
CAS RN: 61705-88-2
M. Wt: 401.2 g/mol
InChI Key: QOIHQSHQPCRCIN-UHFFFAOYSA-N
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Description

“Carbonic acid;2-(4-chlorophenyl)guanidine” is a compound that involves carbonic acid and guanidine . Guanidine is a strong organic base found in the urine as a normal product of protein metabolism . It’s also used in laboratory research as a protein denaturant .


Synthesis Analysis

The synthesis of guanidines has been a topic of interest in the field of chemistry. The preparation of acyclic guanidines often involves the reaction of an amine with an activated guanidine precursor . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .


Molecular Structure Analysis

The molecular structure of guanidines is versatile and allows for a variety of modifications. Guanidines can have different coordination modes with the metal center . The potential of catalytic guanidine or guanidinate metal complexes to catalyse unique chemical transformations is immensely promising .


Chemical Reactions Analysis

Guanidines have been frequently utilized as strong Brønsted bases in organic chemistry . They can act as ligands and have different coordination modes with the metal center . Guanidines are also known to be strong CO2 adsorbents .


Physical And Chemical Properties Analysis

Carbonic acid is a weak acid and it forms carbonate and bicarbonate salts . Guanidine is a strong organic base existing primarily as guanidium ions at physiological pH .

Safety And Hazards

Guanidine carbonate is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It’s recommended to avoid contact with skin and eyes, and to use only outdoors or in a well-ventilated area .

Future Directions

Guanidines have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used in the design of biologically active compounds, including antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

properties

IUPAC Name

carbonic acid;2-(4-chlorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8ClN3.CH2O3/c2*8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h2*1-4H,(H4,9,10,11);(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIHQSHQPCRCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)Cl.C1=CC(=CC=C1N=C(N)N)Cl.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374033
Record name 4-CHLOROPHENYLGUANIDINE CARBONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenylguanidine carbonate

CAS RN

61705-88-2
Record name 4-CHLOROPHENYLGUANIDINE CARBONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61705-88-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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